Product packaging for Iodosilver;trimethylphosphane(Cat. No.:CAS No. 12389-34-3)

Iodosilver;trimethylphosphane

Cat. No.: B13743306
CAS No.: 12389-34-3
M. Wt: 310.85 g/mol
InChI Key: UEZMPJVLYIQMMG-UHFFFAOYSA-M
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Description

Iodosilver;trimethylphosphane is a useful research compound. Its molecular formula is C3H9AgIP and its molecular weight is 310.85 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9AgIP B13743306 Iodosilver;trimethylphosphane CAS No. 12389-34-3

Properties

CAS No.

12389-34-3

Molecular Formula

C3H9AgIP

Molecular Weight

310.85 g/mol

IUPAC Name

iodosilver;trimethylphosphane

InChI

InChI=1S/C3H9P.Ag.HI/c1-4(2)3;;/h1-3H3;;1H/q;+1;/p-1

InChI Key

UEZMPJVLYIQMMG-UHFFFAOYSA-M

Canonical SMILES

CP(C)C.[Ag]I

Origin of Product

United States

Advanced Research Applications in Chemical Sciences Non Biological

Exploration of Novel Synthetic Routes and Derivatization

Future synthetic efforts could focus on developing more efficient and environmentally benign synthetic methodologies oxinst.commdpi.com. This includes exploring solvent-free reactions or the use of greener solvents. Furthermore, derivatization of the phosphine (B1218219) ligand or the use of different halide anions could lead to the formation of new complexes with tailored properties.

Advanced Structural Characterization Techniques and In-Situ Studies

While the solid-state structure of the tetrameric cluster is known, advanced characterization techniques could provide deeper insights. In-situ monitoring of the complex's formation using techniques like time-resolved small-angle X-ray scattering could elucidate the self-assembly process from monomeric units to the cubane (B1203433) cluster bio-integration.orgacs.orgresearchgate.netresearchgate.net. This would provide a more complete picture of the reaction mechanism.

Deeper Mechanistic Understanding of Reactivity

A more profound understanding of the reaction mechanisms involving Iodosilver;trimethylphosphane is crucial for its potential application in catalysis flinders.edu.aunih.govhuji.ac.il. Detailed kinetic and mechanistic studies, for instance on its reactions with various nucleophiles and electrophiles, would be highly valuable orientjchem.orgresearchgate.net. Computational studies, such as Density Functional Theory (DFT) calculations, could complement experimental work to model reaction pathways and transition states nih.gov.

Predictive Modeling and Machine Learning in Coordination Complex Design

The application of predictive modeling and machine learning is an emerging trend in coordination chemistry nih.govaltenergymag.comacs.org. These computational tools could be employed to predict the stability, reactivity, and spectroscopic properties of new, yet-to-be-synthesized derivatives of this compound mdpi.comresearchgate.netscispace.comacs.orgnih.gov. This would accelerate the discovery of new complexes with desired functionalities.

Expansion into Other Non-Biological Application Domains

Beyond potential biological applications, there is scope to explore the use of this compound in other domains. Its properties could be relevant for the development of new materials, such as precursors for the deposition of silver-containing thin films or as components in luminescent materials or sensors nih.govnih.govresearchgate.net. The controlled thermal decomposition to release phosphine could also be of interest in specific chemical processes.

Q & A

Q. What are the established synthetic routes for preparing iodosilver-trimethylphosphane complexes, and what methodological considerations are critical for reproducibility?

Answer: Synthesis typically involves multi-step reactions under inert atmospheres to prevent oxidation of trimethylphosphane. For example, a documented procedure (8.1 in a 8-step synthesis) uses trimethylphosphane in tetrahydrofuran (THF) at 20°C for 2 hours . Key considerations include:

  • Solvent purity : Use anhydrous THF (verified via Karl Fischer titration, as per reagent specifications ).
  • Atmosphere control : Schlenk-line techniques or gloveboxes to exclude moisture/oxygen.
  • Stoichiometry : Precise molar ratios (e.g., 1:1 Au:trimethylphosphane in analogous complexes ).
  • Workup : Centrifugation or filtration to isolate air-sensitive products.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing iodosilver-trimethylphosphane complexes?

Answer:

  • X-ray crystallography : Resolves coordination geometry (e.g., trigonal-planar vs. linear metal centers in Cu-trimethylphosphane complexes ).
  • NMR spectroscopy : 31^{31}P NMR identifies phosphane ligand environments (δ ~-20 ppm for PMe3_3 in Au complexes ).
  • Elemental analysis : Validates stoichiometry (e.g., using phyproof® reference materials with certified purity ).
  • FTIR : Confirms absence of solvent residues (e.g., THF peaks at 1060 cm1^{-1}).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for iodosilver-trimethylphosphane complexes?

Answer: Contradictions often arise from:

  • Solvent effects : Compare data in polar (DMF) vs. non-polar (toluene) solvents.
  • Dynamic behavior : Variable-temperature 31^{31}P NMR to detect fluxionality (e.g., ligand exchange at elevated temperatures ).
  • Multi-method validation : Cross-reference crystallographic data (bond lengths, angles) with DFT-calculated structures .
  • Sample purity : Re-run analyses with phyproof®-grade reagents to exclude impurities .

Q. What mechanistic insights guide the reactivity of iodosilver-trimethylphosphane complexes in cross-coupling reactions?

Answer:

  • Ligand lability : Trimethylphosphane’s weak σ-donor strength promotes ligand dissociation, enabling oxidative addition (e.g., in Au/PMe3_3 systems ).
  • Steric effects : Bulky ligands reduce catalytic activity (contrast PMe3_3 with PPh3_3 in analogous Ag complexes).
  • Kinetic studies : Monitor reaction progress via in situ 31^{31}P NMR to identify rate-determining steps .

Q. How should researchers design literature reviews to identify gaps in iodosilver-trimethylphosphane chemistry?

Answer:

  • Scoping frameworks : Apply Arksey & O’Malley’s 5-stage scoping methodology (identify question, select studies, chart data, collate results, consult experts) .
  • PICO/FINER criteria : Frame questions around Population (complexes), Intervention (synthetic variables), Comparison (e.g., Au vs. Ag analogs), Outcome (stability/reactivity) .
  • Data repositories : Use IJPH’s open-data guidelines to access crystallographic databases (e.g., CCDC 2088681 ).

Methodological & Safety Considerations

Q. What safety protocols are essential when handling trimethylphosphane ligands?

Answer:

  • Toxicity mitigation : Use fume hoods for volatile PMe3_3 (TLV: 0.2 ppm) and avoid skin contact (irritant) .
  • Spill management : Neutralize with copper sulfate solution to form non-volatile complexes.
  • Waste disposal : Quench with excess tert-butyl hydroperoxide in a controlled reaction .

Q. How can computational modeling enhance experimental studies of iodosilver-trimethylphosphane systems?

Answer:

  • DFT calculations : Predict electronic structures (e.g., HOMO/LUMO levels for redox activity ).
  • MD simulations : Model solvent effects on complex stability (refer to 3D visualization protocols ).
  • Docking studies : Screen ligand-substrate interactions in catalytic cycles (e.g., using AutoDock Vina with PMe3_3 parameters ).

Data Presentation & Reproducibility

Q. What standards ensure rigorous data reporting for crystallographic and spectral analyses?

Answer:

  • CIF validation : Check for ADDSYM alerts in CCDC submissions .
  • Figure preparation : Adopt IJPH’s guidelines for axis labeling, color standardization, and figure-text integration .
  • Raw data archiving : Deposit NMR FID files and diffraction images in Figshare/Dryad per IJPH’s open-data policy .

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